(3-Propoxybut-1-en-1-yl)benzene
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Overview
Description
(3-Propoxybut-1-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a propoxybutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propoxybut-1-en-1-yl)benzene typically involves the reaction of α, β-unsaturated ketones with alcohols under reductive etherification conditions. For instance, a mixture of α, β-unsaturated ketone, alcohol, iridium catalyst, formic acid, and trifluoroacetic acid in water is stirred at 80°C for 12 hours under air. The reaction mixture is then neutralized, extracted, and purified by column chromatography .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (3-Propoxybut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: (3-Propoxybut-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: The compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (3-Propoxybut-1-en-1-yl)benzene exerts its effects depends on the specific reactions it undergoes For example, in oxidation reactions, the compound’s double bond is targeted by oxidizing agents, leading to the formation of ketones or aldehydes
Comparison with Similar Compounds
- (3-Methoxybut-1-en-1-yl)benzene
- (3-Ethoxybut-1-en-1-yl)benzene
- (3-Butoxybut-1-en-1-yl)benzene
Comparison: (3-Propoxybut-1-en-1-yl)benzene is unique due to the presence of the propoxy group, which can influence its reactivity and physical properties compared to its methoxy, ethoxy, and butoxy analogs. The length and branching of the alkoxy group can affect the compound’s solubility, boiling point, and overall chemical behavior.
Properties
CAS No. |
101266-90-4 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-propoxybut-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-3-11-14-12(2)9-10-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
FOGJECAOUCGEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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